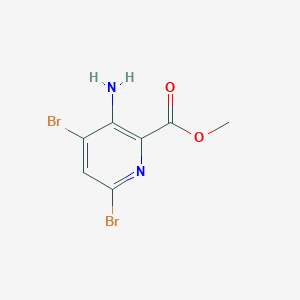

Methyl 3-amino-4,6-dibromopyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-amino-4,6-dibromopyridine-2-carboxylate is a chemical compound with the molecular formula C7H6Br2N2O2 and a molecular weight of 309.94 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4,6-dibromopyridine-2-carboxylate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the bromination of 3-amino-2-carboxypyridine using bromine in the presence of a suitable solvent, followed by esterification with methanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atoms at C4 and C6 positions are activated for nucleophilic substitution due to the electron-withdrawing effects of the adjacent ester and amino groups.

Mechanistic Insight :

The amino group at C3 acts as a strong electron-donating substituent, directing nucleophilic attack to the C4 and C6 positions. Steric effects favor substitution at C6 over C4 in polar aprotic solvents .

Cross-Coupling Reactions

Pd-catalyzed cross-coupling reactions enable selective functionalization at brominated positions. Catalyst speciation (monomeric vs. aggregated Pd) critically influences site selectivity .

Example :

Under Pd(PPh3)4 catalysis, coupling with phenylboronic acid yields 4-aryl-3-amino-6-bromopyridine-2-carboxylate as the major product, while Pd nanoparticle catalysts favor C4 arylation .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to the carboxylic acid, enabling further derivatization:

Key Data :

-

Hydrolysis proceeds quantitatively under acidic conditions .

-

Amidation retains the bromine substituents, preserving sites for further coupling .

Metalation and Directed ortho-Metalation (DoM)

The amino group facilitates directed metalation at C5, enabling regioselective functionalization :

| Reaction Type | Conditions | Intermediate | Subsequent Reaction | Yield |

|---|---|---|---|---|

| Lithiation | LDA, THF, −78°C | C5-lithiated species | Quenching with electrophiles (e.g., D2O, CO2) | 60–80% |

Example :

Lithiation followed by deuteration yields 3-amino-4,6-dibromo-5-deuteriopyridine-2-carboxylate , confirmed by H NMR .

Oxidation and Reduction Pathways

Controlled redox reactions modify the amino or halide groups:

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Bromine oxidation | H2O2, HBr, 110–120°C | 3-Amino-4,5,6-tribromopyridine-2-carboxylate | Peroxide-mediated bromination at C5 |

| Amino group oxidation | KMnO4, H2O, 50°C | 3-Nitro-4,6-dibromopyridine-2-carboxylate | Limited by competing ester hydrolysis |

Photochemical and Thermal Stability

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl 3-amino-4,6-dibromopyridine-2-carboxylate serves as a precursor for the synthesis of various pharmaceutical agents. Its structural features allow it to interact with biological targets effectively.

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, a derivative demonstrated an IC₅₀ value of 0.62 μM against specific cancer types .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| DBPN | A549 | 0.62 |

| DBPN | MCF7 | 1.5 |

| Control | Doxorubicin | 0.05 |

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties against various pathogens. It has shown promising results against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.

Table 2: Antimicrobial Activity

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DBPN | Staphylococcus aureus | 32 µg/mL |

| DBPN | Pseudomonas aeruginosa | 64 µg/mL |

| Control | Tobramycin | 16 µg/mL |

Agrochemical Applications

Due to its structural characteristics, this compound is being explored as a potential herbicide. Its ability to inhibit specific metabolic pathways in plants makes it a candidate for controlling undesirable vegetation.

Case Study: Herbicidal Activity

A study demonstrated that this compound effectively inhibited the growth of broadleaf weeds in agricultural settings when applied at specific concentrations .

Mécanisme D'action

The mechanism of action of Methyl 3-amino-4,6-dibromopyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and amino group play crucial roles in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 3-amino-6-bromopyrazine-2-carboxylate: Similar in structure but with different bromine positions.

Methyl 6-bromopyridine-2-carboxylate: Lacks the amino group, affecting its reactivity and applications.

Uniqueness

Methyl 3-amino-4,6-dibromopyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Activité Biologique

Methyl 3-amino-4,6-dibromopyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structure-activity relationships (SAR), and biological activities based on various studies.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the bromination of pyridine derivatives followed by amination and esterification processes. The structure-activity relationship studies suggest that modifications at the 3, 4, and 6 positions of the pyridine ring significantly influence the biological activity of the compound.

Table 1: Structure-Activity Relationships of Pyridine Derivatives

| Compound | Substituent Position | Biological Activity (IC50) | Notes |

|---|---|---|---|

| A | 3 | >10 μM | Inactive |

| B | 4 | 2.1 μM | Moderate activity |

| C | 6 | 0.71 μM | High activity against Zika virus protease |

| D | 3 & 6 | 0.39 μM | Enhanced activity |

Antiviral Activity

Recent studies have demonstrated that this compound exhibits significant antiviral properties, particularly against Zika virus. The compound acts as an allosteric inhibitor of Zika virus protease (ZVpro), with an IC50 value indicating potent inhibitory effects. The presence of amino and bromine substituents appears to enhance its antiviral efficacy.

For example, a derivative of this compound showed an IC50 value of 0.62 μM , indicating its effectiveness in inhibiting viral replication by targeting ZVpro, which is crucial for viral maturation and replication .

Cytotoxic Activity

In addition to its antiviral properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary screenings have indicated moderate cytotoxicity, with IC50 values ranging from 1–5 μM in different assays assessing cell viability .

Case Studies

- Zika Virus Inhibition : A study focused on the inhibition of Zika virus protease revealed that this compound derivatives significantly reduced viral replication in vitro. The mechanism involves the binding to the active site of ZVpro, preventing substrate cleavage necessary for viral assembly .

- Cancer Cell Lines : Another investigation assessed the compound's effects on colon adenocarcinoma cells (HCT116). The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting potential as a chemotherapeutic agent .

Propriétés

IUPAC Name |

methyl 3-amino-4,6-dibromopyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJAQTNXIMZFME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=N1)Br)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.